molecular formula C15H22O2 B11724904 (2S,3aS,4S,7aR)-3a,4-dimethyl-4'-methylidene-octahydrospiro[indene-2,3'-oxolan]-2'-one

(2S,3aS,4S,7aR)-3a,4-dimethyl-4'-methylidene-octahydrospiro[indene-2,3'-oxolan]-2'-one

Cat. No.: B11724904
M. Wt: 234.33 g/mol
InChI Key: OVXAYHNZXBOVPV-FDEJFUCISA-N
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Description

The compound (2S,3aS,4S,7aR)-3a,4-dimethyl-4’-methylidene-octahydrospiro[indene-2,3’-oxolan]-2’-one is a complex organic molecule characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aS,4S,7aR)-3a,4-dimethyl-4’-methylidene-octahydrospiro[indene-2,3’-oxolan]-2’-one involves multiple steps, typically starting from simpler organic molecules. The process often includes cyclization reactions to form the spirocyclic core, followed by functional group modifications to achieve the desired structure. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the formation of the spirocyclic ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to produce larger quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S,3aS,4S,7aR)-3a,4-dimethyl-4’-methylidene-octahydrospiro[indene-2,3’-oxolan]-2’-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a precursor for bioactive compounds.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which (2S,3aS,4S,7aR)-3a,4-dimethyl-4’-methylidene-octahydrospiro[indene-2,3’-oxolan]-2’-one exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to interact with these targets in specific ways, potentially leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S,3aS,4S,7aR)-3a,4-dimethyl-4’-methylidene-octahydrospiro[indene-2,3’-oxolan]-2’-one lies in its spirocyclic structure, which imparts specific chemical and biological properties. This structure can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(2S,3aR,7S,7aS)-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one

InChI

InChI=1S/C15H22O2/c1-10-5-4-6-12-7-15(9-14(10,12)3)11(2)8-17-13(15)16/h10,12H,2,4-9H2,1,3H3/t10-,12+,14-,15-/m0/s1

InChI Key

OVXAYHNZXBOVPV-FDEJFUCISA-N

Isomeric SMILES

C[C@H]1CCC[C@H]2[C@]1(C[C@@]3(C2)C(=C)COC3=O)C

Canonical SMILES

CC1CCCC2C1(CC3(C2)C(=C)COC3=O)C

Origin of Product

United States

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